N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide
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Overview
Description
N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide is a complex organic compound with a molecular formula of C14H14N4O2S2. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and significant pharmaceutical potential .
Preparation Methods
The synthesis of N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide involves several steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Scientific Research Applications
N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide involves its interaction with specific molecular targets. It inhibits the activity of certain enzymes, disrupting essential biological pathways. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide is unique due to its specific structural features and biological activities. Similar compounds include:
Benzothiazole: A simpler structure with similar biological activities.
Thiazole: Another heterocyclic compound with diverse biological activities.
Benzimidazole: Shares structural similarities and exhibits comparable biological properties.
Properties
IUPAC Name |
N-[2-(propanoylamino)-[1,3]thiazolo[4,5-f][1,3]benzothiazol-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-3-11(19)17-13-15-7-5-8-10(6-9(7)21-13)22-14(16-8)18-12(20)4-2/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTQOBAKCJQIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC3=C(C=C2S1)SC(=N3)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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